Tandemact

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tandemact is a pharmaceutical compound used in the treatment of type 2 diabetes mellitus. It is a combination of two active substances: pioglitazone and glimepiride . Pioglitazone belongs to the thiazolidinedione class, which helps to improve insulin sensitivity, while glimepiride is a sulfonylurea that stimulates the pancreas to produce more insulin . This combination is particularly useful for patients who are intolerant to metformin or for whom metformin is contraindicated .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pioglitazone involves the reaction of 5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)thiazolidine-2,4-dione with hydrochloric acid to form pioglitazone hydrochloride . Glimepiride is synthesized through the reaction of 4-methyl-N-(4-(N-((1-(p-tolyl)ethyl)carbamoyl)sulfamoyl)phenethyl)benzamide with appropriate reagents .

Industrial Production Methods

Industrial production of Tandemact involves the combination of pioglitazone hydrochloride and glimepiride in specific ratios to form tablets. The tablets are produced in various strengths, such as 30 mg/2 mg, 30 mg/4 mg, and 45 mg/4 mg . The production process includes mixing, granulation, compression, and coating to ensure uniformity and stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Tandemact undergoes several types of chemical reactions, including:

Oxidation: Pioglitazone can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Glimepiride can be reduced under specific conditions to form its corresponding alcohol.

Substitution: Both pioglitazone and glimepiride can undergo substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium hydroxide and potassium carbonate are commonly used.

Major Products Formed

Oxidation: Oxidation of pioglitazone can lead to the formation of carboxylic acids.

Reduction: Reduction of glimepiride results in the formation of alcohol derivatives.

Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Introduction to Tandemact

This compound is a pharmaceutical compound that combines two active substances: pioglitazone and glimepiride . It is primarily indicated for the treatment of type 2 diabetes mellitus in adult patients who are intolerant to metformin or for whom metformin is contraindicated. This combination therapy aims to improve glycemic control by utilizing the complementary mechanisms of action of its components.

Type 2 Diabetes Management

This compound is specifically designed for patients with type 2 diabetes who do not achieve adequate glycemic control with metformin alone. Clinical trials have demonstrated that the combination of pioglitazone and glimepiride significantly lowers glycosylated hemoglobin (HbA1c) levels—a key indicator of long-term glucose control. In studies involving over 1,390 participants, HbA1c levels decreased from a baseline of over 7.5% by approximately 1.22% to 1.64% .

Side Effects and Monitoring

While this compound is effective, it is associated with several side effects, including:

- Upper respiratory tract infections

- Weight gain

- Edema

- Dizziness

- Hypoglycemia (especially with glimepiride)

Regular monitoring of blood glucose levels and hematological parameters is recommended during treatment due to potential changes in hemoglobin and hematocrit levels .

Study 1: Efficacy in Clinical Settings

A study conducted over two years evaluated the effectiveness of this compound in a real-world setting involving patients who had previously been treated with separate formulations of pioglitazone and glimepiride. Results indicated that patients experienced significant improvements in HbA1c levels, with over 64% classified as ‘responders’—indicating a reduction in HbA1c by at least 0.6% .

Study 2: Long-term Safety Profile

Another longitudinal study assessed the long-term safety profile of this compound, particularly focusing on the risk of bladder cancer associated with pioglitazone use. The findings suggested a modest increase in risk linked to cumulative doses, emphasizing the need for careful patient selection and monitoring .

Comparative Data Table

| Parameter | Pioglitazone | Glimepiride | This compound |

|---|---|---|---|

| Class | Thiazolidinedione | Sulfonylurea | Combination |

| Mechanism | Increases insulin sensitivity | Stimulates insulin secretion | Dual action |

| Common Side Effects | Weight gain, edema | Hypoglycemia | Combined effects |

| HbA1c Reduction (average) | Varies | Varies | 1.22% - 1.64% |

| Risk Factors | Bladder cancer | Hemolytic anemia (in G6PD deficiency) | Caution in specific populations |

Mécanisme D'action

Tandemact works through the combined actions of pioglitazone and glimepiride. Pioglitazone enhances insulin sensitivity by activating peroxisome proliferator-activated receptor gamma (PPAR-γ) in adipose tissue, muscle, and liver, leading to increased glucose uptake and decreased glucose production . Glimepiride stimulates insulin secretion from pancreatic beta cells by binding to the sulfonylurea receptor on the ATP-sensitive potassium channels, leading to depolarization and calcium influx . This dual mechanism helps to control blood glucose levels effectively .

Comparaison Avec Des Composés Similaires

Similar Compounds

Metformin: Another common medication for type 2 diabetes, but with a different mechanism of action.

Rosiglitazone: Another thiazolidinedione similar to pioglitazone but with different safety profiles.

Glyburide: Another sulfonylurea similar to glimepiride but with different pharmacokinetic properties.

Uniqueness of Tandemact

This compound is unique due to its combination of pioglitazone and glimepiride, offering a dual mechanism of action that targets both insulin sensitivity and insulin secretion. This combination is particularly beneficial for patients who are intolerant to metformin or require additional glycemic control .

Propriétés

Numéro CAS |

834894-07-4 |

|---|---|

Formule moléculaire |

C43H55ClN6O8S2 |

Poids moléculaire |

883.5 g/mol |

Nom IUPAC |

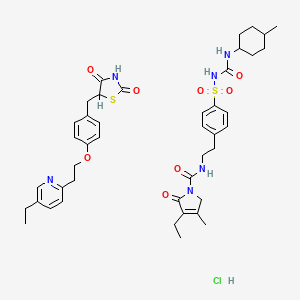

4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C24H34N4O5S.C19H20N2O3S.ClH/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H |

Clé InChI |

RWJPQBWTYNIUEF-UHFFFAOYSA-N |

SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.Cl |

SMILES canonique |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.